1-({[(4-Ethoxyphenyl)methyl](methyl)amino}methyl)-4,4-dimethylazetidin-2-one
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Overview
Description
EMD 281014 is a novel chemical compound that has shown promising results in scientific research. It belongs to the class of azetidinones, which are known for their diverse biological activities. EMD 281014 has been extensively studied for its potential therapeutic effects, including its ability to modulate the activity of certain enzymes and receptors in the body.
Mechanism of Action
The mechanism of action of EMD 281014 is not fully understood, but it is believed to modulate the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. In addition, EMD 281014 has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and ion channel regulation.
Biochemical and physiological effects:
EMD 281014 has been shown to have several biochemical and physiological effects in various disease models. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis. In addition, EMD 281014 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using EMD 281014 in lab experiments include its high purity and yield, as well as its diverse biological activities. However, the limitations of using EMD 281014 include its complex synthesis method and its potential toxicity in high doses.
Future Directions
There are several future directions for the study of EMD 281014. One direction is to further elucidate its mechanism of action and identify its molecular targets in the body. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for EMD 281014 could lead to its wider use in scientific research.
Synthesis Methods
The synthesis of EMD 281014 is a complex process that involves several steps. The starting material for the synthesis is 4-ethoxybenzaldehyde, which is converted into the corresponding amine using reductive amination. The resulting amine is then coupled with 4,4-dimethyl-2-oxoazetidine to form EMD 281014. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
EMD 281014 has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, EMD 281014 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[[(4-ethoxyphenyl)methyl-methylamino]methyl]-4,4-dimethylazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-20-14-8-6-13(7-9-14)11-17(4)12-18-15(19)10-16(18,2)3/h6-9H,5,10-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGGHHOTLOLJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C)CN2C(=O)CC2(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(4-Ethoxyphenyl)methyl](methyl)amino}methyl)-4,4-dimethylazetidin-2-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.